Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Description

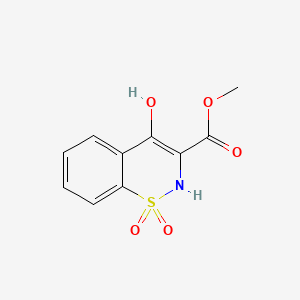

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its benzothiazine ring structure, which contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name |

methyl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c1-16-10(13)8-9(12)6-4-2-3-5-7(6)17(14,15)11-8/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUURTZIEGFZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189018 | |

| Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35511-14-9 | |

| Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-, methyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35511-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035511149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPM7F3VHIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ethyl Ester Intermediate Formation

A foundational approach involves the synthesis of ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide as a precursor. In this method, sodium ethoxide (NaOEt) in dimethyl formamide (DMF) facilitates the ring-opening of a benzothiazine derivative at temperatures between 50°C and 55°C. Subsequent methylation with methyl iodide (CH₃I) under nitrogen atmosphere yields the methyl ester variant. For example, reacting 215 cm³ of 21% sodium ethylate with DMF at 50°C produces an orange precipitate, which is then acidified with hydrochloric acid (HCl) to yield ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide at 75% yield. This intermediate is critical for downstream modifications.

Grignard Reagent-Mediated Alkylation

An alternative route employs Grignard reagents to introduce alkyl or aryl groups. Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate reacts with 2-aminopyridyl magnesium bromide in xylene under reflux (100–130°C) for 10–12 hours. The reaction is conducted under nitrogen to prevent oxidation, with subsequent hydrolysis in hydrochloric acid yielding the target compound. This method achieves a 60% yield when using o-xylene as the solvent and calcium chloride (CaCl₂) as a catalyst.

Cyclization and Rearrangement Techniques

Sodium Methoxide-Induced Cyclization

A robust method involves the cyclization of methyl (chlorosulfonyl) acetate with anilines in dichloromethane (CH₂Cl₂) at low temperatures (−5°C to 0°C). Triethylamine (Et₃N) acts as a base to deprotonate intermediates, followed by sodium methoxide (NaOMe)-mediated heterocyclization in methanol. For instance, boiling the reaction mixture for 15 hours at room temperature and acidifying with HCl yields methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate with purities exceeding 90%. This method is notable for its scalability and minimal byproduct formation.

Thermal Rearrangement in Polar Solvents

Thermal rearrangement of intermediates in polar aprotic solvents like DMF or tetrahydrofuran (THF) enhances reaction efficiency. Heating ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate at 90–150°C for 2–7 hours induces a ketene-mediated rearrangement, forming the methyl ester derivative. Optimal conditions (e.g., 120°C for 4 hours) achieve yields of 70–80%, with the reaction progress monitored via thin-layer chromatography (TLC).

Solvent and Catalyst Optimization

Role of Dimethyl Formamide (DMF)

DMF serves dual roles as a solvent and catalyst in alkylation reactions. Its high polarity stabilizes transition states during methylation, particularly in reactions involving sodium ethoxide. For example, using DMF at 55°C reduces side reactions such as ester hydrolysis, ensuring a 75% yield of the ethyl ester intermediate.

Xylene as a High-Boiling Solvent

Xylene’s high boiling point (138–144°C) makes it ideal for reflux conditions in Grignard reactions. Its non-polar nature facilitates azeotropic removal of water, preventing premature hydrolysis. In one protocol, 50 mL of xylene heated to 100°C under nitrogen enables a 60% yield of the target compound after 12 hours.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the predominant methods:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Structure

The compound features a benzothiazine core with hydroxyl and carboxylate functional groups, contributing to its biological activity.

Anti-inflammatory Activity

Research has indicated that methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. For instance, in vitro assays demonstrated that this compound effectively reduces inflammation markers in macrophage cell lines.

Antibacterial Properties

The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function. Research indicates that derivatives of benzothiazine exhibit antibacterial activity against Gram-positive bacteria.

Anticancer Potential

This compound has been explored for its anticancer properties. In vitro evaluations on cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation. Structure-activity relationship (SAR) analyses suggest that the presence of hydroxyl and carboxylate groups enhances its cytotoxic effects against cancer cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Lombardino et al. (1971) | Reported anti-inflammatory effects using related benzothiazine compounds in animal models. |

| Bihovsky et al. (2004) | Demonstrated antibacterial activity against Gram-positive bacteria in vitro. |

| Zia-ur-Rehman et al. (2008) | Found significant cytotoxicity against A-431 and Jurkat cell lines with IC50 values comparable to standard chemotherapy agents. |

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in the case of its use as an NSAID, the compound inhibits the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Meloxicam: A widely used NSAID with a similar benzothiazine structure.

Piroxicam: Another NSAID that shares structural similarities with the compound.

Thiazine Derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.

Uniqueness

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern on the benzothiazine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of important pharmaceuticals highlight its significance in both research and industrial applications .

Biological Activity

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known as Meloxicam, is a compound with significant biological activity primarily characterized by its role as a non-steroidal anti-inflammatory drug (NSAID). This article explores its pharmacological properties, mechanisms of action, and various applications in both human and veterinary medicine.

- Molecular Formula : C10H9NO5S

- Molecular Weight : 255.25 g/mol

- CAS Number : 35511-14-9

Meloxicam primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory process. By selectively inhibiting COX-2, Meloxicam reduces the synthesis of prostaglandins that mediate inflammation and pain without significantly affecting COX-1, which is involved in protecting the gastric mucosa. This selectivity contributes to a lower incidence of gastrointestinal side effects compared to traditional NSAIDs.

Anti-inflammatory Activity

Meloxicam has been demonstrated to be effective in reducing inflammation in various models:

- Animal Studies : In rodent models of arthritis, Meloxicam administration resulted in significant reductions in joint swelling and pain scores compared to control groups .

Analgesic Properties

The analgesic effects of Meloxicam are notable in both human and veterinary applications:

- Human Use : It is commonly prescribed for conditions such as osteoarthritis and rheumatoid arthritis, providing pain relief with once-daily dosing due to its long half-life .

- Veterinary Use : In livestock, Meloxicam is used for pain management during procedures like disbudding in calves, demonstrating its effectiveness with minimal invasiveness .

Case Study: Efficacy in Osteoarthritis

A clinical trial involving patients with osteoarthritis showed that Meloxicam significantly improved pain scores and physical function after four weeks of treatment. The study highlighted the drug's efficacy in managing chronic pain with a favorable safety profile .

Nanoparticle Formulation for Targeted Therapy

Recent research has explored the use of nanoparticles containing Meloxicam for targeted therapy. A study demonstrated that these formulations could enhance drug delivery to inflamed tissues while minimizing systemic exposure, thus reducing potential side effects .

Safety and Side Effects

While Meloxicam is generally well-tolerated, some side effects have been reported:

- Common Side Effects : Include gastrointestinal discomfort, headache, dizziness, and rash.

- Serious Risks : Prolonged use may lead to cardiovascular events or renal impairment; thus, monitoring is recommended for long-term users .

Comparative Analysis of Meloxicam with Other NSAIDs

| Feature | Meloxicam | Ibuprofen | Naproxen |

|---|---|---|---|

| COX Selectivity | COX-2 selective | Non-selective | Non-selective |

| Duration of Action | Long (24 hours) | Short (6-8 hours) | Intermediate (12 hours) |

| Common Side Effects | Gastrointestinal issues | Gastrointestinal issues | Gastrointestinal issues |

| Indications | Osteoarthritis, Rheumatoid Arthritis | Pain relief, Inflammation | Pain relief, Inflammation |

Q & A

Q. What are the standard synthetic routes for Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and its derivatives?

The compound is typically synthesized via a multi-step process starting from sodium saccharin. Key steps include:

- N-Alkylation : Sodium saccharin reacts with ethyl chloroacetate under microwave or ultrasonic conditions to form an intermediate ester (e.g., ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate) .

- Gabriel-Coleman rearrangement : Base-catalyzed ring expansion converts the intermediate into ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide .

- Functionalization : Condensation with benzohydrazides or alkylation with methyl/allyl iodide yields target derivatives .

Critical parameters : Reaction time (4–7 hours), solvent (ethanol/acetonitrile), and use of microwave irradiation for improved yield .

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

Crystallographic analysis using SHELX software reveals:

- Distorted half-chair conformation of the thiazine ring, with S1/C1/C6/C7 atoms in a plane and N1 deviating due to pyramidal geometry .

- Hydrogen bonding : Intramolecular O–H⋯O and intermolecular C–H⋯O/S interactions stabilize the structure .

- Bond length anomalies : Shorter C–O bonds (e.g., 1.336–1.352 Å) compared to non-hydrogen-bonded analogs, indicating electronic effects .

Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation) with SHELXL refinement .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Aspergillus flavus) via microdilution techniques .

- Pharmacological models : In vitro evaluation of anti-inflammatory or neuroprotective activity (e.g., haloperidol-induced Parkinson’s models) .

Controls : Bifonazole (antifungal) and DMSO solvent controls are standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in bond-length data between crystallographic studies and computational models?

Discrepancies in bond lengths (e.g., C–S vs. C–O) arise from:

- Experimental limitations : Thermal motion artifacts or unresolved disorder in crystal structures .

- Theoretical approximations : Density functional theory (DFT) may underestimate electron delocalization in the thiazine ring .

Mitigation strategies : - Use high-resolution data (≤ 0.8 Å) and refine anisotropic displacement parameters .

- Validate computational models with spectroscopic data (e.g., NMR, IR) to confirm electronic environments .

Q. What methodological optimizations are recommended for scaling up microwave-assisted synthesis while minimizing side products?

- Parameter optimization : Adjust microwave power (300–600 W) and pulse irradiation to prevent thermal degradation .

- Solvent selection : Ethanol/water mixtures reduce byproducts (e.g., hydrolyzed esters) compared to pure DMF .

- Real-time monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., ring-expanded products) .

Q. How does the substitution pattern (e.g., methyl vs. allyl groups) influence biological activity and crystal packing?

- Bioactivity : Methyl derivatives show enhanced antifungal activity (MIC = 8–32 µg/mL) compared to allyl-substituted analogs, likely due to improved membrane permeability .

- Crystal engineering : Allyl groups introduce π-π stacking (centroid separation = 3.619 Å) and C–H⋯O interactions, altering solubility and stability .

Experimental approach : Compare MIC data and Hirshfeld surface analysis across derivatives .

Q. What strategies are effective in resolving disorder in crystallographic refinements of flexible substituents (e.g., allyl groups)?

- Occupancy refinement : Split disordered atoms into multiple positions with constrained occupancy ratios .

- Dynamic masking : Apply SHELXL’s SIMU and DELU restraints to model anisotropic thermal motion .

- Low-temperature data : Collect datasets at 100 K to reduce thermal vibrations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.